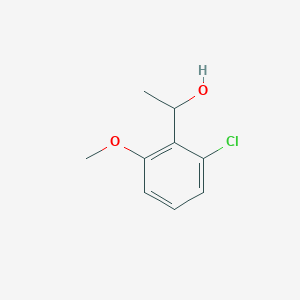
Inosine-5'-monophosphate sodium salt octahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inosine-5’-monophosphate sodium salt octahydrate is a purine nucleotide that serves as a precursor to guanosine monophosphate and adenosine monophosphate. It is commonly used as an umami tastant in the food industry and has significant roles in various biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Inosine-5’-monophosphate sodium salt octahydrate can be synthesized through the phosphorylation of inosine using phosphorylating agents under controlled conditions. The reaction typically involves the use of phosphoryl chloride or other phosphorylating reagents in an aqueous medium .
Industrial Production Methods: Industrial production often involves microbial fermentation processes. For instance, Corynebacterium ammoniagenes can be used to produce inosine, which is then phosphorylated to inosine-5’-monophosphate. This is followed by the addition of sodium ions to form the sodium salt .
Types of Reactions:
Oxidation: Inosine-5’-monophosphate can undergo oxidation to form xanthosine monophosphate.
Reduction: It can be reduced to inosine.
Substitution: It can participate in nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Catalyzed by inosine-5’-monophosphate dehydrogenase in the presence of NAD+.
Reduction: Requires reducing agents like sodium borohydride.
Substitution: Typically involves nucleophiles such as hydroxylamine under basic conditions.
Major Products:
Oxidation: Xanthosine monophosphate.
Reduction: Inosine.
Substitution: Various nucleoside analogs depending on the nucleophile used.
Applications De Recherche Scientifique
Inosine-5’-monophosphate sodium salt octahydrate is widely used in scientific research:
Biology: Investigating nucleotide metabolism and its role in cellular processes.
Industry: Used as a flavor enhancer in the food industry due to its umami properties.
Mécanisme D'action
Inosine-5’-monophosphate sodium salt octahydrate acts as a precursor in the synthesis of guanosine monophosphate and adenosine monophosphate. It is converted to xanthosine monophosphate by inosine-5’-monophosphate dehydrogenase, a rate-limiting step in guanosine monophosphate synthesis. This pathway is crucial for DNA, RNA, and glycoprotein synthesis .
Comparaison Avec Des Composés Similaires
- Guanosine-5’-monophosphate sodium salt
- Adenosine-5’-monophosphate sodium salt
- Xanthosine-5’-monophosphate sodium salt
Comparison: Inosine-5’-monophosphate sodium salt octahydrate is unique due to its dual role as a precursor for both guanosine monophosphate and adenosine monophosphate. This dual functionality makes it a versatile compound in biochemical research and industrial applications .
Propriétés
Formule moléculaire |
C10H28N4NaO16P |
|---|---|
Poids moléculaire |
514.31 g/mol |
Nom IUPAC |
sodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate;octahydrate |
InChI |
InChI=1S/C10H13N4O8P.Na.8H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;8*1H2/q;+1;;;;;;;;/p-1/t4-,6-,7-,10-;;;;;;;;;/m1........./s1 |
Clé InChI |
OCGDRMQAJQUTKO-HCPZZMJLSA-M |
SMILES isomérique |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O.O.O.O.O.O.O.O.O.[Na+] |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)[O-])O)O.O.O.O.O.O.O.O.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15331299.png)


![Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331321.png)
![2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one](/img/structure/B15331325.png)

![6-Methoxy-3-methylbenzo[c]isoxazole](/img/structure/B15331335.png)
